2,3-Diphenylacrylic acid
Description
Historical Context and Evolution of Research on Diphenylacrylic Acid Scaffolds
The foundational chemistry that enables the synthesis of 2,3-diphenylacrylic acid and its derivatives can be traced back to the 19th century. The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone method for the synthesis of cinnamic acids and their derivatives. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid, to produce an α,β-unsaturated aromatic acid. wikipedia.org Specifically, the Perkin condensation of benzaldehyde (B42025) with phenylacetic acid derivatives has been a classical and favored route for producing (E)-2,3-diphenylacrylic acids. nih.gov
Another relevant historical reaction is the Ivanov reaction, first reported by the Bulgarian chemist Dimitar Ivanov Popov in 1931. wikipedia.org This reaction involves the addition of dianions of aryl acetic acids (known as Ivanov reagents) to electrophiles like aldehydes and ketones. wikipedia.orgorganic-chemistry.org While not a direct synthesis of this compound itself, the Ivanov reaction was crucial in advancing the understanding and application of aryl acetic acids, the precursors to diphenylacrylic acid scaffolds. wikipedia.org
The 20th century saw the expansion of research into the applications of these scaffolds. For instance, derivatives such as 2-cyano-3,3-diphenylacrylic acid gained attention for their practical uses. Patents filed in the 1990s described the synthesis of these cyano derivatives as precursors for esters used as UV absorbers in cosmetics and plastics. smolecule.com These early methods often relied on condensation reactions between diaryl ketones and cyanoacetic acid derivatives. smolecule.com
The concept of "privileged scaffolds," structures that can bind to multiple biological targets, gained traction in the late 20th century. The diphenylacrylic acid framework fits this description, serving as a template for creating diverse molecular libraries. The idea of "scaffold hopping," introduced in 1999, further spurred research into modifying existing scaffolds like diphenylacrylic acid to discover new compounds with different core structures but similar biological functions. nih.gov
Current Scientific Relevance and Research Landscape of this compound
In the 21st century, the this compound scaffold has become a focal point in various fields of chemical research, from medicinal chemistry to materials science. Its rigid, planar structure and the potential for diverse substitutions on the phenyl rings make it an attractive starting point for the design of novel functional molecules.
Medicinal Chemistry and Drug Discovery: A significant area of current research involves the development of this compound derivatives as therapeutic agents.
Antiviral Agents: Recent studies have explored the antiviral properties of these compounds. For example, novel ferulic acid derivatives incorporating the this compound core have been synthesized and evaluated for their activity against viruses such as Respiratory Syncytial Virus (RSV), Herpes Simplex Virus type 1 (HSV-1), and Enterovirus 71 (EV71). nih.gov One such derivative, designated A5, showed a selective inhibitory effect against RSV. nih.govresearchgate.net
Tyrosinase Inhibitors: The (E)-β-phenyl-α,β-unsaturated carbonyl motif present in this compound is considered essential for inhibiting tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov This has led to research into its derivatives as skin-whitening agents to treat hyperpigmentation-related conditions. nih.gov Studies have shown that certain substituted (E)-2,3-diphenylacrylic acid derivatives exhibit significantly higher tyrosinase inhibitory activity than kojic acid, a well-known inhibitor. nih.govsci-hub.box
Bone and Cartilage Growth: The diphenylacrylic acid scaffold is being investigated for its potential to promote bone and cartilage growth. Derivatives have been included in graft compositions, sometimes linked to a graft matrix, with the aim of treating bone fractures and degenerative bone diseases. google.com
Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by research into its use for developing anti-HIV agents and as a template for dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation. sci-hub.boxbrieflands.com
Catalysis and Organic Synthesis: The double bond in this compound makes it a valuable substrate in catalytic reactions. A notable recent development is its use in cobalt-catalyzed asymmetric hydrogenation. bohrium.com This method provides an efficient pathway to produce chiral carboxylic acids, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals, with high enantioselectivity. bohrium.comresearchgate.net
Materials Science: The unique electronic and optical properties of diphenylacrylic acid derivatives have opened up applications in materials science.
Dye-Sensitized Solar Cells (DSSCs): 2-Cyano-3,3-diphenylacrylic acid is used as a dye in DSSCs, which are a low-cost alternative to traditional silicon-based photovoltaic cells. smolecule.com
Polymers: Copolymerization of derivatives like 2-ethylhexyl 2-cyano-3,3-diphenylacrylate with other monomers, such as methyl methacrylate, allows for the creation of polymers with tunable properties like glass transition temperature and refractive index. vulcanchem.com
Metabolite Research: The derivative 2-cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of octocrylene (B1203250), a common organic UV filter used in sunscreens. sigmaaldrich.comd-nb.info Current research focuses on monitoring human exposure to octocrylene by quantifying CDAA in plasma and urine, contributing to the safety assessment of sunscreen ingredients. fau.de
Interactive Data Tables
Table 1: Synthesis Methods for this compound Derivatives
| Method | Reagents | Conditions | Isomeric Ratio (E:Z) | Yield (%) | Reference |
| Perkin Condensation | Phenylacetic acid, Benzaldehyde, Acetic anhydride, Triethylamine (B128534) | Reflux for 3-5 hours | Favors (E)-isomer | 78-85 | nih.govvulcanchem.com |
| Knoevenagel Modified | Phenylacetic acid, Benzaldehyde, Propionic anhydride, Sodium propionate | 120°C | 62:38 | 91 | vulcanchem.com |
| Microwave-Assisted | Phenylacetic acid, Benzaldehyde, Acetic anhydride, Triethylamine | Microwave irradiation for 35 minutes | 97:3 | >80 | vulcanchem.com |
Table 2: Research Findings on Substituted (E)-2,3-Diphenylacrylic Acid Derivatives
| Derivative (Substitution) | Research Area | Key Finding | IC₅₀ Value | Reference |
| 4-chloro (1c) | Tyrosinase Inhibition | 4.7-fold more potent than kojic acid against mushroom tyrosinase. | 12.3 µM | vulcanchem.com |
| (E)-2,3-DPA derivative 1c | Tyrosinase Inhibition | Higher inhibitory activity than kojic acid in mushroom tyrosinase assay. | 20.04 ± 1.91 µM | nih.gov |
| Ferulic acid derivative (A5) | Antiviral Activity | Selective effect against Respiratory Syncytial Virus (RSV). | - | nih.govresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,3-diphenylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17) |
InChI Key |
BIDDLDNGQCUOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diphenylacrylic Acid and Its Structural Analogues
Classical Condensation and Addition Reactions
Traditional methods for constructing the 2,3-diphenylacrylic acid scaffold predominantly rely on condensation and addition reactions, which have been refined over many years to provide reliable, albeit sometimes limited, access to these compounds.
The Perkin Reaction: Scope, Limitations, and Stereochemical Outcomes in this compound Synthesis
The Perkin reaction, a well-established method for synthesizing α,β-unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. longdom.orgunacademy.comwikipedia.orgnumberanalytics.com In the context of this compound synthesis, this typically involves the reaction of benzaldehyde (B42025) with phenylacetic acid in the presence of a base like triethylamine (B128534) and a dehydrating agent such as acetic anhydride. rsc.org
The reaction is known to generally favor the formation of the (E)-stereoisomer (α-phenyl-trans-cinnamic acid). longdom.orgresearchgate.net This stereochemical preference is attributed to the thermodynamic stability of the trans-isomer. For instance, the Perkin condensation between benzaldehyde and phenylacetic acid under reflux conditions with acetic anhydride and triethylamine yields predominantly the (E)-isomer. longdom.org
However, the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings. In some cases, the (Z)-isomer can be formed, and the ratio of (E) to (Z) isomers can vary. For example, a study involving the Perkin reaction between 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and phenylacetic acid reported the formation of both the O-acetylated (Z)- and (E)-2,3-DPA derivatives in a 2:1 ratio. researchgate.net
Limitations of the Perkin Reaction:
High Temperatures: The reaction often requires high temperatures to proceed, which can lead to side reactions and reduced yields. researchgate.net
Substrate Scope: The reaction is generally most effective for aromatic aldehydes. longdom.orgwikipedia.org Aliphatic aldehydes and ketones are often not suitable substrates. longdom.org
Byproducts: The reaction can produce a mixture of products, necessitating purification steps to isolate the desired compound. rsc.org
A modified Perkin reaction is often employed for the synthesis of substituted 2,3-diphenylacrylic acids. In a typical procedure, a substituted phenylacetic acid is reacted with a substituted benzaldehyde in the presence of triethylamine and acetic anhydride. The mixture is heated to facilitate the condensation and subsequent dehydration to yield the final product. rsc.org
Table 1: Stereochemical Outcomes in Perkin Reaction for 2,3-DPA Synthesis
| Reactants | Conditions | Major Product Stereoisomer | Reference |
|---|---|---|---|
| Benzaldehyde and Phenylacetic Acid | (MeCO)2O, Et3N, reflux | (E)-α-phenyl-trans-cinnamic acid (96%) | longdom.org |
| 3,5-dibromo-4-hydroxybenzaldehyde and Phenylacetic Acid | Not specified | (Z)- and (E)-isomers (2:1 ratio) | researchgate.net |
Knoevenagel Condensation and Related Approaches to Diphenylacrylic Acid Derivatives
The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds, particularly for synthesizing α,β-unsaturated compounds. wikipedia.orgpearson.comslideshare.net It involves the reaction of an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgslideshare.net
For the synthesis of this compound derivatives, a Knoevenagel-Doebner condensation or a modified Perkin reaction can be utilized. rsc.org For example, α-phenylcinnamic acid derivatives have been prepared using these methods. rsc.org A variation of this reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. The reaction mixture is heated, and upon workup and acidification, the desired cinnamic acid derivative is obtained. rsc.org
The Doebner modification of the Knoevenagel condensation is particularly noteworthy as it often involves the use of pyridine as the solvent and malonic acid as the active methylene compound, leading to decarboxylation under the reaction conditions. wikipedia.org
Derivatives such as 2-cyano-3,3-diphenylacrylic acid esters, which are valuable as UV absorbers, are synthesized via the Knoevenagel condensation of a cyanoacetic acid ester with benzophenone. google.com This reaction can be carried out in the presence of propionic acid and ammonium (B1175870) acetate. google.com
Table 2: Knoevenagel Condensation for Diphenylacrylic Acid Derivatives
| Reactants | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Substituted Benzaldehyde and Malonic Acid | Pyridine/Piperidine | Substituted Cinnamic Acids | rsc.org |
| Benzophenone and Isooctyl Cyanoacetate | Propionic Acid/Ammonium Acetate | 2-Cyano-3,3-diphenylacrylic acid isooctyl ester | google.com |
Transition Metal-Catalyzed Synthesis and Functionalization
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods provide powerful alternatives to classical approaches for the synthesis of this compound and its derivatives.
Carbonylation and Hydrocarboxylation Routes to α,β-Unsaturated Carboxylic Acids
Transition metal-catalyzed carbonylation and hydrocarboxylation reactions offer direct pathways to α,β-unsaturated carboxylic acids from readily available starting materials like alkynes and alkenes.
Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. One approach involves the reaction of a vinylmercuric halide with carbon monoxide in the presence of a noble metal catalyst to produce α,β-unsaturated carboxylic acid esters. google.com To obtain the free acid, the reaction is conducted in a water-containing polar organic solvent. google.com
Hydrocarboxylation involves the simultaneous addition of a hydrogen atom and a carboxyl group across a double or triple bond. Palladium-catalyzed hydrocarboxylation of alkenes and alkynes using formic or oxalic acid as the CO source is a known method. acs.org More recently, copper-catalyzed hydrocarboxylation of alkynes with CO2 has been developed, allowing the transformation of a range of alkynes into the corresponding α,β-unsaturated carboxylic acids with high regioselectivity. rsc.orgthieme-connect.de For example, diphenylacetylene (B1204595) can be converted to (E)-2,3-diphenylacrylic acid using a copper complex catalyst, a hydrosilane, and CO2. thieme-connect.de
Electrochemical methods also provide a means for hydrocarboxylation. An electrochemical approach for the hydrocarboxylation of α,β-unsaturated alkenes using carbon dioxide has been reported, offering excellent regioselectivity. chemrxiv.org
Asymmetric Hydrogenation for Chiral Diphenylpropanoic Acid Derivatives
The asymmetric hydrogenation of this compound is a key method for producing chiral 2,3-diphenylpropanoic acid, a valuable building block for pharmaceuticals. This reaction involves the use of a chiral catalyst to selectively produce one enantiomer of the product.
Both noble and base-metal catalysts have been developed for this transformation. Cinchona alkaloids, when used as chiral modifiers with palladium catalysts (e.g., Pd/C or Pd/Al2O3), have been shown to effectively catalyze the enantioselective hydrogenation of (E)-2,3-diphenylpropenoic acids. researchgate.netrsc.org The enantioselectivity can be high, with enantiomeric excesses (ee) up to 81% being achieved for 2,3-diphenylpropenoic acid. researchgate.netresearchgate.net The structure of the cinchona modifier and the substituents on the substrate significantly influence the outcome. researchgate.net
Recently, earth-abundant metal catalysts have gained attention. Cobalt-based catalysts, in particular a system using Co(acac)2 and a chiral diphosphine ligand like (S,S)-Ph-BPE, have demonstrated high efficiency and enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid. nih.gov Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids also provides an efficient route to chiral α-substituted propionic acids with excellent enantioselectivities. nih.gov
Table 3: Asymmetric Hydrogenation of this compound
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd/C modified with Cinchonidine | (E)-2,3-diphenylpropenoic acid | (S)-(+)-2,3-diphenylpropionic acid | Up to 81% | researchgate.netresearchgate.net |
| Co(acac)2 / (S,S)-Ph-BPE | (E)-2,3-diphenylacrylic acid | 2,3-diphenylpropanoic acid | Up to 97% | nih.gov |
Divergent Synthetic Strategies for Advanced this compound Derivatives
Divergent synthetic strategies aim to generate a library of structurally diverse compounds from a common intermediate. While specific examples focusing solely on a divergent synthesis library of this compound derivatives are not extensively detailed in the provided context, the principles of divergent synthesis can be applied to this scaffold.
Starting from a core this compound structure, various functional group transformations can be employed to create a range of derivatives. For instance, the carboxylic acid group can be converted to esters, amides, or other functional groups. The phenyl rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce a variety of substituents.
More advanced strategies could involve exploiting the reactivity of the double bond. For example, cycloaddition reactions or multicomponent reactions could be employed to build more complex molecular architectures. Electrochemical methods can also be used to generate diverse products; for instance, the anodic oxidation of 3,3-diphenylacrylic acid has been studied. acs.org
The development of synthetic routes to access diverse libraries of compounds is crucial for drug discovery and materials science. nih.gov For example, divergent strategies have been successfully applied to create libraries of indole-based natural products. nih.gov A similar mindset could be applied to the this compound framework to explore its chemical space and potential applications. For instance, recent developments in electrochemical rearrangement reactions offer new ways to create molecular complexity from relatively simple starting materials. rsc.org
Stereochemical Aspects and Isomerism in 2,3 Diphenylacrylic Acid Chemistry
Investigation of Geometric (Cis-Trans) Isomerism
2,3-Diphenylacrylic acid, with the chemical formula C₁₅H₁₂O₂, possesses a carbon-carbon double bond, which restricts free rotation and leads to the existence of geometric isomers, specifically cis and trans isomers. libretexts.org These isomers are also referred to as (Z) and (E) isomers, respectively, based on the Cahn-Ingold-Prelog priority rules. lookchem.com In this compound, the two phenyl groups and the carboxylic acid group are attached to the carbons of the double bond.
The trans or (E)-isomer is generally the more thermodynamically stable of the two. vulcanchem.com This stability is attributed to the arrangement of the bulky phenyl groups on opposite sides of the double bond, which minimizes steric hindrance. libretexts.org In contrast, the cis or (Z)-isomer has the phenyl groups on the same side, leading to greater steric repulsion. lookchem.commdpi.com
The identification and differentiation of these isomers are commonly achieved through spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the chemical shifts of the vinylic proton can be used to distinguish between the (E) and (Z) isomers. researchgate.netnih.gov The vinylic proton in the (E)-isomer typically appears at a different chemical shift compared to the (Z)-isomer. researchgate.net Furthermore, techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive stereochemical assignments. researchgate.net
| Isomer | Common Name | IUPAC Name | Key Feature |
| (E)-2,3-Diphenylacrylic acid | trans-α-Phenylcinnamic acid | (E)-2,3-diphenylprop-2-enoic acid | Phenyl groups are on opposite sides of the C=C double bond. cymitquimica.com |
| (Z)-2,3-Diphenylacrylic acid | cis-α-Phenylcinnamic acid | (Z)-2,3-diphenylprop-2-enoic acid | Phenyl groups are on the same side of the C=C double bond. lookchem.com |
Control and Determination of Stereochemistry in Synthetic Pathways
The stereochemical outcome of the synthesis of this compound is highly dependent on the reaction conditions and the chosen synthetic route. The Perkin reaction, a classical method for synthesizing cinnamic acid derivatives, is frequently employed. wikipedia.orglongdom.org This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (B1165640) (phenylacetic anhydride) in the presence of a weak base. lbp.world
The Perkin reaction is known to generally favor the formation of the more stable (E)-isomer of α,β-unsaturated acids. researchgate.netnih.gov However, modifications to the Perkin condensation can influence the isomeric ratio. For instance, the choice of solvent and base can affect the stereoselectivity. lookchem.com In some cases, the (Z)-isomer can be preferentially generated, which can then be isomerized to the thermodynamically more stable (E)-form, for example, by using iodine vapor. vulcanchem.com
One study reported that the Perkin reaction between 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and phenylacetic acid yielded a mixture of the O-acetylated (Z) and (E) derivatives in a 2:1 ratio. researchgate.net This highlights that while the (E)-isomer is often favored, specific substrate combinations and reaction conditions can lead to significant amounts of the (Z)-isomer.
Stereoselective syntheses have also been developed to produce specific isomers. For example, the Suzuki cross-coupling reaction has been successfully used to stereoselectively produce both (Z) and (E) isomers of related compounds like combretastatin (B1194345) A-4. researchgate.netacs.org
The determination of the stereochemistry of the synthesized products is crucial. As mentioned earlier, NMR spectroscopy, including ¹H NMR and NOESY techniques, is a powerful tool for this purpose. researchgate.netnih.gov The distinct chemical shifts of the vinylic protons provide a clear indication of the isomer present. For example, in one study, the vinylic proton for the (E)-isomer of a 2,3-DPA derivative was observed at 7.66 ppm, while for the (Z)-isomer, it was at 6.89 ppm. researchgate.net
| Synthetic Method | Predominant Isomer | Notes |
| Perkin Reaction | Generally (E)-isomer researchgate.netnih.gov | The ratio of isomers can be influenced by reactants and conditions. lookchem.comresearchgate.net |
| Modified Perkin Reaction | Can favor (Z)-isomer vulcanchem.com | Subsequent isomerization can yield the (E)-form. vulcanchem.com |
| Suzuki Cross-Coupling | Can be stereoselective for either (Z) or (E) | Offers good control over the stereochemical outcome. researchgate.netacs.org |
Conformational Analysis of this compound and its Isomers
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org In this compound and its isomers, the key conformational flexibility arises from the rotation of the two phenyl groups and the carboxylic acid group.
For the (E)-isomer, X-ray crystallography has revealed a relatively planar configuration, which facilitates π-π stacking interactions in the solid state. vulcanchem.com The dihedral angle between the two phenyl rings has been reported to be 156°. vulcanchem.com This planarity is a key factor in its solid-state properties.
The conformational preferences of these molecules in solution can be studied using computational methods and NMR spectroscopy. uzh.chcdnsciencepub.com These studies help in understanding the low-energy conformations and the barriers to rotation. The rotation of the phenyl groups is subject to steric hindrance, and the most stable conformations will seek to minimize these unfavorable interactions.
In the case of the carboxylic acid group, it can exist in different conformations due to rotation around the C-C single bond. The orientation of the carbonyl group relative to the double bond can influence the molecule's electronic properties and reactivity.
The study of the conformational landscape is important as the biological activity of these compounds can be dependent on their three-dimensional shape. nih.gov Different conformations can present different pharmacophores, leading to varied interactions with biological targets. While detailed conformational analysis specific to both isomers of this compound is not extensively available in the provided search results, the general principles of conformational analysis of similar molecules suggest a complex interplay of steric and electronic effects that govern their preferred shapes. ethz.chresearchgate.net
Mechanistic Investigations of Reactions Involving 2,3 Diphenylacrylic Acid
Unraveling Catalytic Reaction Mechanisms (e.g., Hydrogenation, Carboxylation)
The catalytic hydrogenation of 2,3-diphenylacrylic acid is a well-studied reaction, with a focus on achieving high enantioselectivity. bohrium.com The general mechanism for catalytic hydrogenation involves the adsorption of hydrogen and the unsaturated substrate onto the catalyst surface, followed by the addition of hydrogen to the double bond and subsequent desorption of the saturated product. numberanalytics.com For aromatic compounds like this compound, this process can be more complex due to the stability of the aromatic rings. numberanalytics.com
In cobalt-catalyzed asymmetric hydrogenation, mechanistic studies suggest that the carboxylic acid group plays a vital role in controlling reactivity and enantioselectivity through its interaction with the metal center. bohrium.comnih.gov The reaction can proceed even without additives like zinc, which are typically required in other cobalt-catalyzed hydrogenations. This suggests the carboxylic acid itself may act as an activator in the catalytic cycle. researchgate.net One proposed pathway involves the coordination of the cobalt catalyst with a chiral diphosphine ligand, which then interacts with the this compound. nih.gov The key catalytic intermediate can be generated through a carboxy group-mediated heterolysis of hydrogen. nih.gov
| Entry | Catalyst Loading (mol%) | Additive | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | 5 | — | MeOH | 70 | 94 |
| 2 | 5 | — | iPrOH | >98 | 93 |
| 3 | 5 | — | TFE | >98 | 94 |
The electrocarboxylation of stilbene (B7821643) derivatives, a class of compounds to which this compound belongs, offers another avenue for functionalization. This process involves the electrochemical reduction of carbon dioxide to a radical anion, which then reacts with the organic substrate. The mechanism for the carboxylation of related alkenes often involves the generation of a radical anion of the substrate, which then reacts with CO2. For stilbene derivatives, this can lead to the formation of mono- or dicarboxylic acid derivatives, depending on the reaction conditions and the proticity of the medium. researchgate.net
Elucidation of Selectivity in Chemical Reactions of this compound
Selectivity, particularly enantioselectivity in catalytic hydrogenations and regioselectivity in other transformations, is a critical aspect of the chemistry of this compound. In cobalt-catalyzed asymmetric hydrogenation, the choice of chiral diphosphine ligand is paramount in determining the enantiomeric excess of the product, 2,3-diphenylpropionic acid. bohrium.comnih.gov Highly electron-rich and sterically demanding diphosphines have been found to be particularly effective. nih.gov
The reactivity-selectivity principle, which often dictates that more reactive species are less selective, has been found not to apply in a straightforward manner to the alkaline hydrolysis of a series of substituted phenyl ring esters, including derivatives of this compound. psu.edu This highlights the complex interplay of steric and electronic effects in determining the outcome of these reactions.
Advanced Spectroscopic and Analytical Characterization of 2,3 Diphenylacrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D NMR for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-diphenylacrylic acid, offering detailed insights into its proton and carbon framework and enabling the unambiguous assignment of its E and Z isomers.
Proton (¹H) NMR Spectroscopy is instrumental in differentiating the stereoisomers of this compound. The chemical shifts of the protons, particularly the vinylic and phenyl protons, are sensitive to their spatial arrangement. In the Z-isomer, intramolecular hydrogen bonding can lead to a downfield shift of specific protons compared to the E-isomer. researchgate.net For instance, the phenyl protons in the E and Z isomers of a related diphenyldipyrroethene compound were found to be magnetically equivalent and resonate at distinct chemical shifts of 7.50 and 7.10 ppm, respectively. researchgate.net This difference in chemical shifts allows for the determination of the E/Z isomer ratio in a mixture by integrating the respective proton signals. researchgate.net
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides further structural confirmation by establishing connectivity between atoms. researchgate.netscribd.com
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the phenyl rings. researchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. rsc.org
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the assignments made from 1D NMR. scribd.com
The non-equivalence of certain protons in the NMR spectrum can also indicate molecular asymmetry or hindered rotation within the molecule. researchgate.netscribd.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Carboxylic Acid (COOH) | ~12.31 (br s) | ~168.79 | rsc.org |
| Vinylic Proton | Varies with isomer | - | researchgate.net |
| Phenyl Protons | ~6.69-7.65 (m) | ~125.18-149.03 | rsc.org |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Infrared (IR) Spectroscopy: Vibrational Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in this compound. uobabylon.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. wiley.com
Key vibrational bands in the IR spectrum of this compound include:
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3550 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, often broadened by hydrogen bonding. vscht.cz
C=O Stretch: A strong, sharp absorption band appears in the range of 1660-1820 cm⁻¹. vscht.cz For conjugated carboxylic acids like this compound, this band is typically found around 1667-1715 cm⁻¹. rsc.orgpg.edu.pl The conjugation with the phenyl rings and the carbon-carbon double bond lowers the stretching frequency compared to a non-conjugated carboxylic acid. pg.edu.pl
C=C Stretch: The stretching of the carbon-carbon double bond in the acrylic acid backbone and the aromatic rings gives rise to absorptions in the 1600-1680 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in a derivative) would appear just below 3000 cm⁻¹.
Bending Vibrations: C-H bending vibrations for the phenyl groups appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. uobabylon.edu.iq
The position and intensity of these bands can be influenced by the molecule's stereochemistry and solid-state packing. niscpr.res.in
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Carboxylic Acid | O-H Stretch | 3200-3550 | Broad, Strong | vscht.cz |
| Carbonyl | C=O Stretch | 1667-1715 | Strong | rsc.orgpg.edu.pl |
| Alkene/Aromatic | C=C Stretch | 1600-1680 | Medium to Weak | |
| Aromatic | C-H Stretch | >3000 | Medium |
Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.25 g/mol ). cymitquimica.com The stability of the aromatic rings often results in a relatively strong molecular ion peak. libretexts.org
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. massbank.euarizona.edu Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of small, stable neutral molecules. libretexts.orgarizona.edu For this compound, characteristic fragment ions may arise from:
Loss of a hydroxyl radical (-•OH): This would result in a peak at m/z [M-17]⁺. libretexts.orgarizona.edu
Loss of a carboxyl group (-•COOH): This leads to a peak at m/z [M-45]⁺. libretexts.orgarizona.edu
Decarboxylation (loss of CO₂): This would produce a peak at m/z [M-44]⁺.
Cleavage of bonds adjacent to the phenyl rings.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula from the exact mass of the molecular ion. massbank.eu Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural insights. researchgate.net
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (MW = 224.25)
| Fragment Ion | Proposed Neutral Loss | Expected m/z | Reference |
| [C₁₅H₁₂O₂]⁺ | - | 224 | cymitquimica.com |
| [C₁₅H₁₁O]⁺ | •OH | 207 | libretexts.orgarizona.edu |
| [C₁₄H₁₁]⁺ | •COOH | 179 | libretexts.orgarizona.edu |
| [C₁₄H₁₂]⁺• | CO₂ | 180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The UV-Vis spectrum of this compound is characterized by strong absorptions arising from π → π* transitions within its extensive conjugated system, which includes the two phenyl rings, the carbon-carbon double bond, and the carbonyl group. libretexts.orgmsu.edu This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). msu.edu
The absorption maximum (λ_max) is a key parameter obtained from the UV-Vis spectrum. For conjugated systems like this compound, the λ_max is typically in the UV region. The stereochemistry of the molecule can influence the λ_max; the E and Z isomers may exhibit slightly different absorption maxima due to differences in their planarity and the extent of orbital overlap. frontiersin.org The solvent polarity can also affect the position of the absorption bands. tanta.edu.eg In some cases, weaker n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, may be observed at longer wavelengths. libretexts.org
Interactive Data Table: Typical UV-Vis Absorption Data for Conjugated Aromatic Acids
| Type of Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Reference |
| π → π | 200-400 | High | libretexts.orgmsu.edu |
| n → π | >300 | Low | libretexts.org |
Note: The exact λ_max for this compound can vary based on isomer and solvent.
Chromatographic Techniques for Separation, Purification, and Isomer Analysis (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and analysis of this compound and its isomers. rsc.orgfrontiersin.org
HPLC is widely used for:
Purity Assessment: It can effectively separate this compound from starting materials, byproducts, and other impurities. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis of purity. sigmaaldrich.com
Isomer Separation: The E and Z isomers of this compound often have slightly different polarities and shapes, allowing for their separation on an appropriate HPLC column (e.g., a C18 reversed-phase column). frontiersin.org By using a suitable mobile phase, baseline separation of the isomers can often be achieved, enabling their individual quantification. massbank.eu
Preparative Purification: HPLC can be scaled up to preparatively separate larger quantities of the E and Z isomers, providing pure samples for further characterization and testing.
The choice of stationary phase (e.g., silica, C18) and mobile phase (e.g., mixtures of water, acetonitrile, or methanol (B129727) with modifiers like formic acid) is critical for achieving optimal separation. massbank.eu Detection is typically performed using a UV detector set at the λ_max of the compound. frontiersin.org
Interactive Data Table: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition | Purpose | Reference |
| Stationary Phase | Reversed-Phase (e.g., C18) | Separation based on hydrophobicity | massbank.eu |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte | massbank.eu |
| Detection | UV Detector (at λ_max) | Quantification and identification | frontiersin.org |
| Flow Rate | 0.3-1.0 mL/min | Controls retention time and resolution | massbank.eu |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Crystalline Forms
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of the molecular structure and stereochemistry of crystalline forms of this compound. libretexts.orgamericanpharmaceuticalreview.com
When a beam of X-rays is directed at a single crystal of the compound, the X-rays are diffracted by the electrons of the atoms in a specific pattern. wikipedia.orgiitk.ac.in This diffraction pattern is dependent on the crystal lattice and the arrangement of atoms within the unit cell. iitk.ac.in
Single-crystal XRD analysis can provide a wealth of information, including:
Absolute Confirmation of Structure: It determines the precise bond lengths, bond angles, and torsion angles within the molecule.
Stereochemical Assignment: The relative positions of the phenyl groups and the carboxylic acid group around the double bond can be unequivocally determined, confirming whether the crystal is of the E or Z isomer. rsc.org
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state.
Intermolecular Interactions: It provides detailed information about how the molecules pack together in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.
For the (E)-isomer of this compound, a single crystal X-ray structure has been reported, confirming its molecular geometry. rsc.org The crystal data, such as unit cell dimensions (a, b, c, α, β, γ), provides a unique fingerprint for that specific crystalline form. rsc.org
Interactive Data Table: Example Crystal Data for a Derivative of this compound
| Crystal Parameter | Example Value | Significance | Reference |
| Crystal System | - | Describes the symmetry of the unit cell | rsc.org |
| Space Group | - | Describes the symmetry elements within the unit cell | rsc.org |
| a (Å) | 11.7242 | Unit cell dimension | rsc.org |
| b (Å) | 14.3519 | Unit cell dimension | rsc.org |
| c (Å) | 22.1388 | Unit cell dimension | rsc.org |
| α (°) | 108.644 | Unit cell angle | rsc.org |
| β (°) | - | Unit cell angle | rsc.org |
| γ (°) | - | Unit cell angle | rsc.org |
Note: The provided data is for a related compound (2a) and serves as an illustrative example.
Computational and Theoretical Chemistry Studies of 2,3 Diphenylacrylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, stability, and reactivity of molecules.
DFT calculations have been employed to explore the properties of 2,3-diphenylacrylic acid and its derivatives. These studies typically focus on optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For instance, in studies of related compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to calculate reactivity descriptors like chemical potential (µ), hardness (η), and the global electrophilicity index (ω). mdpi.com The analysis of the Molecular Electrostatic Potential (MESP) map, another DFT-derived property, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of a molecule, which is vital for predicting how it will interact with other chemical species. indexcopernicus.com
In a study on the antioxidant and anti-tyrosinase effects of (E)-2,3-diphenylacrylic acid derivatives, DFT calculations were likely used to correlate the electronic properties of the various substituted compounds with their observed biological activities. jst.go.jp Similarly, investigations into the reaction mechanism of the cobalt-catalyzed asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid utilized DFT to elucidate the energetics of the catalytic cycle, identifying the rate-determining step. researchgate.net Such calculations provide a theoretical foundation for understanding reaction outcomes and optimizing reaction conditions.
Table 1: Key Electronic Properties Calculated by DFT for Related Compounds This table is illustrative of typical data obtained from DFT calculations as specific values for the parent this compound were not available in the provided search results.
| Property | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. epstem.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. epstem.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. mdpi.com |
| Dipole Moment (µ) | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. indexcopernicus.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. mdpi.com |
| Electrophilicity Index (ω) | Measure of the energy lowering of a system when it accepts electrons. | Quantifies a molecule's electrophilic nature. indexcopernicus.com |
Molecular Modeling and Simulation of Intermolecular Interactions and Conformation
Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules, including their preferred three-dimensional shapes (conformations) and how they interact with each other. nih.gov
Conformational analysis of this compound involves determining the energetically favorable arrangements of its constituent parts, particularly the rotation around the single bonds. The presence of two phenyl groups and a carboxylic acid group allows for various spatial orientations, which can significantly impact the molecule's physical properties and biological activity. For flexible molecules, molecular dynamics (MD) simulations can be used to explore the conformational landscape by simulating the atomic motions over time. nih.gov These simulations can reveal the distribution of different conformers and the energy barriers for interconversion between them. nih.gov
The study of intermolecular interactions is crucial for understanding the behavior of this compound in the solid state and in solution. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts (e.g., hydrogen bonds, C-H···π interactions) in crystal structures. researchgate.net These interactions govern how molecules pack in a crystal lattice and can influence properties like melting point and solubility. In the context of biological activity, molecular docking, a type of molecular modeling, is used to predict how a molecule like a this compound derivative might bind to the active site of a target protein, such as an enzyme. researchgate.netbrieflands.com These models provide insights into the specific intermolecular forces—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. harvard.edu
For example, in the development of 2,3-diphenylpropionic acid derivatives as VLA-4 antagonists, molecular modeling would have been a key tool to understand the structure-activity relationship (SAR), guiding the design of compounds with optimal binding affinity. researchgate.net
Quantum Chemical Methods for Predicting Spectroscopic Properties and Reaction Pathways
Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data and in mapping out the energetic landscape of chemical reactions. yukiozaki.comnih.gov
By solving the electronic Schrödinger equation, these methods can calculate the energy differences between electronic states, which correspond to the absorption bands observed in UV-Vis spectroscopy. jocpr.com Similarly, by calculating the vibrational frequencies of a molecule, one can predict its infrared (IR) and Raman spectra. jocpr.com Comparing these computationally predicted spectra with experimental ones can be a powerful tool for structural elucidation. For instance, DFT calculations are routinely used to compute harmonic vibrational frequencies, which, after appropriate scaling, show good agreement with experimental FT-IR spectra. epstem.net
Quantum chemistry is also fundamental to elucidating reaction mechanisms. pennylane.ai For a given reaction, computational chemists can map the potential energy surface (PES), which describes the energy of the system as a function of the positions of the atoms. solubilityofthings.com By locating the transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima), a detailed reaction pathway can be constructed. pennylane.ai The calculated energy barrier (activation energy) can then be related to the reaction rate. solubilityofthings.com
A prime example is the use of DFT calculations to investigate the mechanism of the cobalt-catalyzed asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid. researchgate.net These calculations helped to identify the key intermediates and the rate-determining step, which was found to be the protonolysis of a carbon-metal bond via an intramolecular proton transfer from the substrate's carboxylic acid group. researchgate.net
In Silico Approaches to Molecular Design and Property Prediction
In silico methods, which encompass a wide range of computational techniques, are increasingly used to accelerate the discovery and optimization of new molecules with desired properties. scilit.com These approaches leverage computational power to design molecules and predict their activities before they are synthesized in the lab.
In the context of drug discovery or materials science, quantitative structure-activity relationship (QSAR) models are often developed. acs.org A QSAR study attempts to find a statistical relationship between the chemical structures of a series of compounds and their measured biological activity or physical properties. For a series of this compound derivatives, a QSAR model could be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with an activity like enzyme inhibition. acs.org
In silico approaches were central to a study that synthesized and evaluated fourteen (E)-2,3-diphenylacrylic acid derivatives for their potential as tyrosinase inhibitors, which are relevant for cosmetics and treating hyperpigmentation. jst.go.jpresearchgate.net Molecular docking simulations were used to predict how these derivatives would bind to the tyrosinase enzyme, helping to explain why certain substitution patterns led to higher inhibitory activity. researchgate.net Such studies exemplify a rational design approach, where computation guides the synthesis of the most promising candidates, saving time and resources. acs.org
Applications of 2,3 Diphenylacrylic Acid in Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Construction
In the field of organic synthesis, small molecules that can be reliably used to construct more complex structures are known as building blocks. cymitquimica.comcam.ac.uk 2,3-Diphenylacrylic acid fits this role adeptly due to the reactivity of its carboxylic acid group and the carbon-carbon double bond. It is recognized as a key intermediate in the potential synthesis of various pharmaceuticals and agrochemicals. cymitquimica.com
The carboxylic acid moiety can readily undergo reactions such as esterification and amidation. For example, it can be converted to (E)-2,3-diphenylacrylic amide, demonstrating its utility in introducing the diphenyl-acrylamide scaffold into larger molecules. rsc.org Further illustrating its versatility, derivatives such as esters and amides are common downstream products, highlighting its function as a foundational component for more elaborate chemical structures. lookchem.com The inherent structure of this compound has also been explored as a core component in the synthesis of derivatives for specialized biomedical applications, such as those incorporated into bone graft compositions. google.com
Precursor for Chiral α-Substituted Carboxylic Acids and Advanced Synthons
The asymmetric hydrogenation of α,β-unsaturated acids is a highly efficient method for producing optically pure α-substituted carboxylic acids, which are crucial components of many pharmaceuticals and natural products. bohrium.comnih.govrsc.org this compound serves as a key substrate in the development and optimization of new catalytic systems for this transformation. bohrium.com
Significant research has focused on the enantioselective hydrogenation of (E)-2,3-diphenylacrylic acid to yield chiral 2,3-diphenylpropanoic acid. sigmaaldrich.com Earth-abundant metals like cobalt have emerged as promising catalysts. bohrium.com Studies have shown that a catalyst system composed of a cobalt source, such as Co(acac)₂, and a chiral diphosphine ligand can achieve high conversion and excellent enantioselectivity. bohrium.comresearchgate.net The reaction conditions, including the choice of ligand, solvent, and additives, are critical for optimizing the stereochemical outcome. bohrium.com
The following table details the optimization of reaction conditions for the cobalt-catalyzed asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid.
Table 1: Optimization of Cobalt-Catalyzed Asymmetric Hydrogenation of (E)-2,3-Diphenylacrylic Acid bohrium.comresearchgate.net Reaction conditions: (E)-2,3-diphenylacrylic acid (0.1 mmol), Co(acac)₂ (1 mol%), Ligand (1 mol%), Additive, Solvent (1 mL), H₂ pressure, Temperature, 24 h.
| Entry | Chiral Ligand | Additive (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 1 | (S,S)-Ph-BPE | Zn (10) | iPrOH | 40 | rt | >98 | 96 |
| 2 | (S,S)-Ph-BPE | None | iPrOH | 40 | rt | >98 | 94 |
| 3 | (S,S)-Et-DuPhos-Rh | Zn (10) | iPrOH | 40 | rt | >98 | 95 |
| 4 | (R,R)-QuinoxP* | Zn (10) | TFE | 30 | 50 | - | - |
| 5 | (S,S)-Ph-BPE | Zn (10) | MeOH | 40 | rt | >98 | 92 |
Note: rt = room temperature. Data for entries 4 was part of a broader study on different substrates. nih.gov This successful hydrogenation provides an efficient pathway to advanced chiral synthons, which are valuable intermediates for synthesizing complex target molecules. ajchem-b.com
Integration into Polymeric Materials and Functional Organic Frameworks
The acrylic acid functional group within this compound makes it a candidate for polymerization reactions. cymitquimica.com This allows for its incorporation into larger macromolecular structures, imparting specific properties to the resulting polymer. Derivatives of diphenylacrylic acid have been successfully integrated into polymeric systems for various functions.
A notable example is the use of 2-cyano-3,3-diphenylacrylic acid derivatives as terminal units in polyesters. google.com These functionalized polymers are designed to act as photostabilizers, for instance, in sunscreen compositions where they can effectively filter UV radiation. google.com The diphenylacrylic acid moiety can also be covalently attached to a polymer matrix, creating materials for specialized applications like bone grafts. google.com
Furthermore, the carboxylic acid group presents the potential for using this compound as an organic linker in the construction of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. rsc.orgrsc.org The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting framework. While specific MOFs using this compound are not widely reported, analogous carboxylic acids are extensively used to create MOFs with applications in gas storage, separation, and catalysis. mdpi.com The rigid diphenyl structure of this compound could lead to the formation of robust frameworks with unique topologies.
Design and Synthesis of Photoactive and Optoelectronic Materials based on this compound Core
The diphenylacrylic acid scaffold is a component in the design of materials that interact with light, known as photoactive materials. mdpi.comdspacedirect.org These materials are central to various technologies, including optoelectronic devices like solar cells and LEDs. sigmaaldrich.comrsc.org 3,3-Diphenylacrylic acid itself is noted for its interesting photochemical properties. cymitquimica.com
Derivatives of this compound have found significant applications in this area. The introduction of a cyano group at the 2-position creates 2-cyano-3,3-diphenylacrylic acid, a compound with pronounced photoactive and electronic properties. This derivative is a primary metabolite of Octocrylene (B1203250), a widely used organic sunscreen agent that absorbs UVB and short-wave UVA radiation. sigmaaldrich.com Its ability to be incorporated into polymers further enhances its utility as a UV filter. google.com
In the realm of optoelectronics, 2-cyano-3,3-diphenylacrylic acid has been identified as an important dye for use in dye-sensitized solar cells (DSSCs). smolecule.com The performance of such devices relies on the electronic and optical properties of the dye, which absorbs light and injects electrons into a semiconductor. rsc.org The diphenylacrylic acid core provides a robust and tunable platform for developing new molecules for these advanced applications.
Table 2: Applications of this compound Derivatives in Photoactive and Optoelectronic Materials
| Derivative Name | Application | Function | Reference(s) |
|---|---|---|---|
| 2-Cyano-3,3-diphenylacrylic acid | Sunscreen / Photoprotection | UV Absorber | sigmaaldrich.com |
| 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene) | Sunscreen / Photoprotection | UVB Filter | unirioja.es |
| Polyester with terminal 2-cyano-3,3-diphenylacrylic acid unit | Photostabilizer | UV Light Filter | google.com |
Exploration of Chemical Reactivity and Transformative Processes of 2,3 Diphenylacrylic Acid
Photochemical Reactions and Photo-induced Transformations
Photochemical reactions, which are initiated by the absorption of light, can induce unique transformations in organic molecules that are often inaccessible through thermal methods. irispublishers.com For molecules with conjugated π-systems like 2,3-diphenylacrylic acid, light absorption can promote electrons to excited states (e.g., n→π* or π→π* transitions), leading to subsequent chemical reactions. irispublishers.com The presence of both phenyl and acrylic acid moieties makes this compound a candidate for various light-induced processes. cymitquimica.com
While the parent this compound itself is noted for its interesting photochemical properties, specific studies have explored the reactivity of closely related α,β-unsaturated acids under photo-irradiation. cymitquimica.com One notable transformation is the visible-light-induced, palladium-catalyzed decarboxylative alkylation. In this process, a photoexcited palladium(0) catalyst activates an alkyl bromide, which then reacts with the α,β-unsaturated acid. d-nb.info Mechanistic studies suggest a photoinduced inner-sphere mechanism where the alkyl halide undergoes a barrierless, single-electron oxidative addition to the excited palladium catalyst. d-nb.info This generates an alkyl radical that adds to the double bond of the unsaturated acid, leading to decarboxylation and the formation of a new olefin product. d-nb.info This type of reaction highlights the ability to use light to forge new carbon-carbon bonds at the vinylic position under mild conditions.
Another class of photochemical reactions relevant to the stilbene-like core of this compound is photocyclization. Stilbenes and their derivatives can undergo oxidative photocyclization to form phenanthrenes. mdpi.com Although direct studies on this compound are not prevalent, its structural similarity to stilbene (B7821643) suggests potential for analogous cyclization pathways, which could lead to complex polycyclic aromatic systems.
Table 1: Example of a Photo-induced Reaction on a Related Unsaturated Acid
| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Mechanism Highlight | Reference |
|---|
Derivatization Reactions of the Carboxylic Acid and Vinylic Moieties
The dual functionality of this compound allows for selective modification at both the carboxylic acid group and the vinylic double bond.
Derivatization of the Carboxylic Acid Moiety The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. These reactions typically proceed via activation of the carboxyl group.
Esterification: A straightforward method for derivatization is esterification. For instance, (E)-2,3-diphenylacrylic acid can be converted to its methyl ester, (E)-methyl 2,3-diphenylacrylate, by reacting it with methanol (B129727) in the presence of thionyl chloride. rsc.org The reaction is typically performed under reflux conditions. rsc.org Other standard esterification methods, such as using alkyl halides with a base or employing carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of an alcohol, are also applicable for generating a diverse range of esters. thermofisher.comacademicjournals.org
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is often facilitated by coupling reagents developed for peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which activate the carboxylic acid for nucleophilic attack by the amine. thermofisher.com
Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride, which serves as a versatile intermediate for synthesizing esters, amides, and other acyl derivatives.
Table 2: Selected Derivatization Reactions for the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Resulting Derivative | Reference |
|---|---|---|---|
| Esterification | Thionyl chloride, Methanol | Methyl ester | rsc.org |
| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | researchgate.net |
| Amide Formation | Amine, EDAC or DCC | Amide | thermofisher.com |
Derivatization of the Vinylic Moiety The carbon-carbon double bond in this compound is a site for addition reactions.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). This reaction would yield 2,3-diphenylpropanoic acid.
Halogenation: The alkene can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction to form a dihalo-diphenylpropanoic acid derivative.
Alkylation: As discussed in the photochemical section, the vinylic position can be alkylated via a palladium-catalyzed decarboxylative coupling reaction, demonstrating a modern method for C-C bond formation at this site. d-nb.info
Investigation of Substituent Effects on Reactivity
The reactivity of this compound and its derivatives can be significantly influenced by the presence of substituents on its two phenyl rings. These substituents can exert electronic and steric effects that alter reaction rates and equilibria.
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the electron density of the aromatic ring and, by extension, the rest of the molecule through inductive and resonance effects. libretexts.orglibretexts.org
On Acidity: The acidity of the carboxylic acid group is sensitive to these electronic effects. EWGs (e.g., -NO₂, -CN, -CF₃) attached to the phenyl rings increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through delocalization of the negative charge. pressbooks.pub Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease acidity (raise the pKa) by destabilizing the anion. pressbooks.pub This principle is well-documented for substituted benzoic acids and applies directly to the this compound system. pressbooks.pub
Table 3: Illustrative Substituent Effects on the Acidity of p-Substituted Benzoic Acids
| Substituent (Y) in Y-C₆H₄COOH | pKa | Effect Relative to Benzoic Acid (pKa = 4.19) | Classification | Reference |
|---|---|---|---|---|
| -OCH₃ | 4.47 | Weaker Acid | Electron-Donating | pressbooks.pub |
| -CH₃ | 4.34 | Weaker Acid | Electron-Donating | pressbooks.pub |
| -H | 4.19 | (Reference) | - | pressbooks.pub |
| -Cl | 3.98 | Stronger Acid | Electron-Withdrawing | pressbooks.pub |
| -CN | 3.55 | Stronger Acid | Electron-Withdrawing | pressbooks.pub |
On Reaction Rates: A study on the alkaline hydrolysis of methyl cis-3-(substituted benzoyl)-2,3-diphenylacrylates demonstrated a clear substituent effect. psu.edu The reaction rates were correlated using the Hammett equation, which relates reaction rates to substituent constants (σ). A positive reaction constant (ρ ≈ 1.3) was found, indicating that the reaction is accelerated by electron-withdrawing substituents on the benzoyl group. psu.edu This is because these groups stabilize the buildup of negative charge in the transition state of the hydrolysis reaction.
Steric Effects: The two phenyl groups at the C2 and C3 positions of the acrylic acid backbone create significant steric hindrance. This "bulk" effect can influence reactivity by impeding the approach of reagents to the reactive centers. psu.edu For example, in the alkaline hydrolysis of related esters, the presence of the 2- and 3-phenyl groups was found to strongly inhibit the reaction compared to simpler benzoylacrylates, causing a significant decrease in the reaction rate. psu.edu However, these steric effects were shown to modify the rate of reaction rather than changing the fundamental mechanism. psu.edu
Future Directions and Grand Challenges in 2,3 Diphenylacrylic Acid Research
Development of Sustainable and Green Synthetic Methodologies
A significant challenge in modern chemistry is the development of synthetic pathways that are environmentally benign and economically viable. For α,β-unsaturated carboxylic acids like 2,3-diphenylacrylic acid, traditional synthesis methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, often generate stoichiometric amounts of high molecular weight byproducts like phosphine (B1218219) oxides, which complicates purification and presents environmental concerns. chemistryviews.org The future of this compound synthesis lies in embracing the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.govresearchgate.netmdpi.comgoogle.comslideshare.net
Key future directions include:
Solvent-Free and Alternative Solvent Systems: Moving away from hazardous organic solvents toward water, or solvent-free conditions like mechanochemical-assisted synthesis, can drastically reduce environmental impact. nih.govrsc.org Mechanochemical methods, which use grinding or milling, have shown success in related syntheses, offering advantages such as operational simplicity and short reaction times. rsc.org
Renewable Feedstocks and Atom Economy: Future research will focus on utilizing renewable starting materials and designing reactions that maximize the incorporation of all reactant atoms into the final product (high atom economy). chemistryviews.org One-pot syntheses, such as the copper-catalyzed carboxylation of alkynes using CO2, represent a promising, atom-economical route to α,β-unsaturated carboxylic acids. chemistryviews.org
Energy-Efficient Processes: The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis is a critical goal. These methods can significantly shorten reaction times compared to conventional heating, contributing to a more sustainable process.
| Synthesis Parameter | Conventional Method (e.g., Perkin Reaction) | Potential Green Alternative | Advantage of Green Alternative |
| Solvent | Often requires high-boiling organic solvents | Water, Deep Eutectic Solvents, or solvent-free (Mechanochemistry) | Reduced toxicity and environmental pollution. nih.govrsc.org |
| Energy Input | Typically requires prolonged heating (reflux) | Microwave irradiation, Ultrasonication | Significant reduction in reaction time and energy consumption. |
| Byproducts | Can generate stoichiometric waste (e.g., salts, phosphine oxides) | Designed for high atom economy, minimizing waste | Less waste to manage and dispose of, more efficient use of materials. chemistryviews.org |
| Catalyst | May use stoichiometric reagents or harsh catalysts | Recoverable and reusable heterogeneous catalysts | Reduced cost, simplified product purification, and less catalyst waste. acs.org |
Advanced Catalysis for Enhanced Selectivity and Efficiency
Catalysis is at the heart of efficient chemical synthesis. For this compound, the development of advanced catalysts is crucial for controlling stereochemistry and improving reaction rates and yields. The asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid is a key reaction that produces chiral carboxylic acids, which are valuable building blocks for pharmaceuticals and agrochemicals. bohrium.comnih.govnih.gov
Grand challenges in this area involve moving from expensive and scarce noble-metal catalysts (like rhodium, ruthenium, and iridium) to more abundant and sustainable alternatives. bohrium.comnobelprize.org Recent breakthroughs have focused on earth-abundant metals, with cobalt-based systems showing exceptional promise. bohrium.comnih.govnih.govnsf.govnih.gov
A study on the cobalt-catalyzed asymmetric hydrogenation of (E)-2,3-diphenylacrylic acid highlights the impact of catalyst design and reaction conditions on performance. nih.gov By employing a chiral cobalt catalyst with an electron-donating diphosphine ligand ((S,S)-Ph-BPE), researchers achieved high conversion and excellent enantioselectivity. bohrium.comresearchgate.net The choice of solvent was found to be critical, with alcoholic solvents proving most beneficial. nih.gov
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | MeOH | 70 | 94 |
| 2 | iPrOH | >98 | 93 |
| 3 | TFE | >98 | Moderate |
Conditions: Reaction conducted with Co(acac)₂ and a chiral ligand under H₂ pressure.
Future research will aim to:
Develop novel ligands that further enhance the activity and enantioselectivity of earth-abundant metal catalysts. bohrium.comriken.jp
Elucidate reaction mechanisms to enable rational catalyst design rather than relying on trial-and-error screening. bohrium.comnih.gov Mechanistic studies suggest the carboxylic acid group itself may play a role in the catalytic cycle, an interaction that could be exploited for greater control. bohrium.comresearchgate.net
Design heterogeneous catalysts that can be easily recovered and reused, simplifying industrial-scale processes and minimizing waste. acs.orgethz.ch
Novel Applications in Emerging Fields of Chemical Science
While derivatives of this compound have been investigated for some time, their full potential is yet to be realized. The core structure is a versatile scaffold for developing new functional molecules. nih.govresearchgate.net Future research is poised to expand the applications of these compounds into new and exciting areas of chemical science.
Emerging applications include:
Advanced Materials: The polymerizable nature of the acrylic acid moiety makes derivatives potential monomers for creating advanced materials, functional polymers, and specialized coatings.
Biomedical and Pharmaceutical Roles: Beyond established activities, research is exploring derivatives for novel therapeutic uses. This includes the development of agents that promote bone and cartilage growth, potentially for use in graft compositions. google.com Other studies have pointed toward the potential for designing derivatives as tyrosinase inhibitors for treating skin hyperpigmentation or as antiviral agents. jst.go.jpscienceopen.comresearchgate.netpreprints.orgorcid.orgfrontiersin.org For instance, novel derivatives with the diphenyl acrylic acid core have been synthesized and evaluated for activity against viruses like the Respiratory Syncytial Virus (RSV). nih.govresearchgate.net
Agrochemicals: The inherent biological activity of this class of compounds suggests that novel derivatives could be developed as next-generation pesticides or plant growth regulators.
Integration of AI and Machine Learning in Chemical Discovery for Diphenylacrylic Acids
For the this compound family, AI and ML can address several grand challenges:
Retrosynthesis and Pathway Design: Traditional retrosynthesis is a manual, experience-driven process. chemcopilot.comgrace.com AI-powered retrosynthesis tools can analyze the structure of a complex diphenylacrylic acid derivative and propose multiple, efficient synthetic pathways, including novel or unconventional reactions. grace.comacs.org These platforms learn from millions of documented reactions to predict the most viable disconnections. chemcopilot.com
Catalyst Design and Reaction Optimization: Machine learning models can accelerate the discovery of new catalysts. digitellinc.comarxiv.orgnih.govumich.edu By analyzing the relationship between a catalyst's structure and its performance (e.g., yield, selectivity), ML algorithms can predict optimal catalyst candidates for reactions like the asymmetric hydrogenation of this compound, reducing the need for extensive experimental screening. digitellinc.comnih.gov These models can also efficiently explore reaction parameter space (temperature, solvent, pressure) to find the optimal conditions for a given transformation. imist.ma
De Novo Molecular Design: AI can be used to generate entirely new molecular structures. By training generative models on the properties of known diphenylacrylic acid derivatives, it is possible to design new compounds predicted to have enhanced activity for specific applications, such as improved tyrosinase inhibition or antiviral efficacy. pharmafeatures.com
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst/Solvent | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| Perkin Reaction | Acetic anhydride | 75% | Reflux, 12–24 h | |
| TiCl₂-Catalyzed | Cp₂TiCl₂/CO₂ | 75% | 60°C, 24 h | |
| Esterification | SOCl₂/MeOH | 89% | Reflux, 42°C, TLC monitoring |
Basic: How should researchers characterize the stereochemical purity of synthesized (E)-2,3-diphenylacrylic acid?
Methodological Answer:
- ¹H/¹³C NMR: Confirm (E)-stereochemistry via coupling constants (e.g., δ 7.07 ppm, J = 8 Hz for vinyl protons) and absence of (Z)-isomer peaks .
- Melting Point: Pure (E)-isomer melts at 166–168°C; deviations indicate impurities .
- GC-MS: Use m/z 224 ([M]⁺) to verify molecular weight and fragmentation patterns .
Advanced: What strategies exist for enantioselective synthesis of 2,3-diphenylacrylic acid derivatives?
Methodological Answer:
Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors is effective:
- Catalyst System: Co(acac)₂ with electron-rich chiral diphosphine ligands (e.g., (R,R)-Ph-BPE) under 60 atm H₂ in MeOH .
- Optimization: Sterically demanding ligands enhance enantioselectivity (up to 98% ee). Monitor reaction progress via chiral HPLC .
Advanced: How can researchers resolve contradictions in reported tyrosinase inhibition data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay variations:
- Standardization: Use identical tyrosinase sources (mammalian vs. mushroom) and substrate concentrations (e.g., L-DOPA at 0.5 mM) .
- Control Experiments: Include kojic acid as a positive control and validate cell-based assays (e.g., B16-F10 melanoma cells) with ROS scavengers .
- Structural Confirmation: Verify derivative purity via XRD or NOESY to rule out stereochemical interference .
Basic: What methodologies are used to assess antioxidant and anti-melanogenic effects of this compound derivatives?
Methodological Answer:
- Antioxidant Assays: DPPH radical scavenging (IC₅₀) and superoxide dismutase (SOD) activity in cell lysates .
- Anti-Melanogenic Tests: Measure melanin content in B16-F10 cells using spectrophotometry (405 nm) after 72 h exposure .
- Mechanistic Studies: Western blotting for MITF and tyrosinase protein expression .
Advanced: What is the role of the α,β-unsaturated carbonyl motif in the biological activity of this compound?
Methodological Answer:
The α,β-unsaturated carbonyl group:
- Electrophilic Reactivity: Acts as a Michael acceptor, covalently modifying tyrosinase’s active-site cysteine residues .
- SAR Studies: Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced inhibition (IC₅₀ < 10 µM) .
- Computational Modeling: DFT calculations predict binding affinity to Cu²⁺ in tyrosinase’s active site .
Basic: What chromatographic techniques are suitable for purity analysis of this compound?
Methodological Answer:
- TLC: Use silica gel plates with petroleum ether/EtOAc (9:1); Rf = 0.5 for ester derivatives .
- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS: Helium carrier gas, 70 eV ionization; compare retention times to commercial standards .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
